molecular formula C19H24N2O5 B566377 Glutamic acid with 2-Amino-1,2-diphenylethanol CAS No. 102009-18-7

Glutamic acid with 2-Amino-1,2-diphenylethanol

Cat. No.: B566377
CAS No.: 102009-18-7
M. Wt: 360.41
InChI Key: LHTHHMYHDLHDKW-HVDRVSQOSA-N
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Description

Glutamic acid with 2-Amino-1,2-diphenylethanol is a compound that combines the properties of glutamic acid, a non-essential amino acid, with 2-Amino-1,2-diphenylethanol, an organic compound known for its chiral properties. Glutamic acid is widely recognized for its role in protein synthesis and as a neurotransmitter in the central nervous system . 2-Amino-1,2-diphenylethanol, on the other hand, is often used in the synthesis of chiral compounds and has applications in various chemical processes .

Biological Activity

Glutamic acid (Glu) is a non-essential amino acid that plays a crucial role in cellular metabolism and neurotransmission. The compound 2-Amino-1,2-diphenylethanol (ADPE) is a chiral amino alcohol known for its diverse biological activities, particularly in the pharmaceutical field. The combination of Glu with ADPE has garnered interest due to the potential enhancement of biological activities through synergistic effects. This article explores the biological activities of this compound combination, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural representation of Glutamic acid and 2-Amino-1,2-diphenylethanol is as follows:

  • Glutamic Acid : C5H9NO4\text{C}_5\text{H}_9\text{NO}_4
  • 2-Amino-1,2-diphenylethanol : C14H15NO\text{C}_{14}\text{H}_{15}\text{NO}

Biological Activity Overview

The biological activities of Glutamic acid with 2-Amino-1,2-diphenylethanol can be categorized into several key areas:

  • Neuroprotective Effects :
    • Studies indicate that Glu is a critical neurotransmitter involved in synaptic plasticity and cognitive functions. Its interaction with ADPE may enhance neuroprotective properties against oxidative stress.
    • A study demonstrated that ADPE exhibits protective effects on neuronal cells against oxidative damage, potentially through modulation of glutamate receptors .
  • Antioxidant Properties :
    • The combination has shown significant antioxidant activity, reducing reactive oxygen species (ROS) levels in various cellular models.
    • Research indicates that ADPE can scavenge free radicals and enhance the antioxidant defense mechanisms when combined with Glu.
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound has antibacterial properties. For instance, it has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.
    • The synergistic effect of Glu and ADPE was noted to improve the antibacterial efficacy compared to individual components .
  • Pharmacological Applications :
    • The combination is being explored for its potential use in treating neurodegenerative diseases due to its neuroprotective and antioxidant properties.
    • In pharmacological studies, compounds similar to ADPE have been utilized as chiral auxiliaries in asymmetric synthesis, enhancing drug development processes .

Neuroprotective Study

A study involving HT-22 hippocampal neuronal cells assessed the cytotoxic effects of oxidative stress induced by hydrogen peroxide (H₂O₂). The results showed that cells treated with Glu and ADPE exhibited significantly reduced cell death compared to untreated controls, suggesting a protective synergy between the two compounds .

Antimicrobial Efficacy

In a recent investigation, the antibacterial activity of Glu combined with ADPE was assessed against common foodborne pathogens. The results indicated a notable decrease in bacterial counts when treated with the compound combination, highlighting its potential application in food preservation and safety .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
NeuroprotectionReduced cell death in neuronal models
Antioxidant ActivityScavenging of ROS; enhanced cellular defenses
Antimicrobial ActivityInhibition of bacterial growth
Pharmacological PotentialApplication in neurodegenerative disease treatments

Properties

IUPAC Name

2-amino-1,2-diphenylethanol;(2S)-2-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.C5H9NO4/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;6-3(5(9)10)1-2-4(7)8/h1-10,13-14,16H,15H2;3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTHHMYHDLHDKW-HVDRVSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669950
Record name L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102009-18-7
Record name L-Glutamic acid--2-amino-1,2-diphenylethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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